molecular formula C19H22N2O2S B11492980 2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetamide

2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetamide

Cat. No.: B11492980
M. Wt: 342.5 g/mol
InChI Key: LZQIVYDPHFLLNQ-UHFFFAOYSA-N
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Description

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features an adamantane moiety, a benzoxazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with suitable reagents to introduce the benzoxazole ring. The sulfanylacetamide group is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfanyl group.

    Substitution: The benzoxazole ring and adamantane moiety can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the benzoxazole ring can interact with biological molecules. The sulfanylacetamide group may participate in binding to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and memantine share the adamantane core but differ in their functional groups and applications.

    Benzoxazole derivatives: These compounds have similar ring structures but may have different substituents, affecting their reactivity and applications.

Uniqueness

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to the combination of the adamantane and benzoxazole moieties with the sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H22N2O2S/c20-17(22)10-24-18-21-15-6-14(1-2-16(15)23-18)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H2,20,22)

InChI Key

LZQIVYDPHFLLNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)N

Origin of Product

United States

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